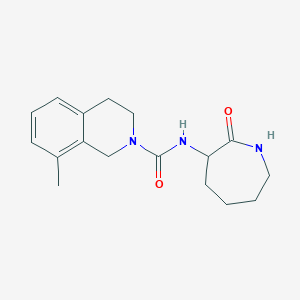
1-(3-Cyclopentyloxybenzoyl)pyrrolidine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclopentyloxybenzoyl)pyrrolidine-3-sulfonamide is a complex organic compound featuring a pyrrolidine ring, a benzoyl group, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopentyloxybenzoyl)pyrrolidine-3-sulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Sulfonamide Group: The sulfonamide group is usually introduced through the reaction of the amine group with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(3-Cyclopentyloxybenzoyl)pyrrolidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The benzoyl and sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(3-Cyclopentyloxybenzoyl)pyrrolidine-3-sulfonamide is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrrolidine ring and sulfonamide group may play key roles in binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry.
Spiro[pyrrolidine-3,3′-oxindole]: Known for its biological activity and potential as a pharmaceutical agent.
Pyrrolidine alkaloids: A class of compounds with diverse biological activities.
Uniqueness
1-(3-Cyclopentyloxybenzoyl)pyrrolidine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a valuable compound for research and development.
特性
IUPAC Name |
1-(3-cyclopentyloxybenzoyl)pyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c17-23(20,21)15-8-9-18(11-15)16(19)12-4-3-7-14(10-12)22-13-5-1-2-6-13/h3-4,7,10,13,15H,1-2,5-6,8-9,11H2,(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJYQBIZFMPFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(=O)N3CCC(C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[4-(2,5-difluorophenyl)piperazin-1-yl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7441988.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-3,3-difluorocyclohexane-1-carboxamide](/img/structure/B7441991.png)
![[4-(4-Fluoro-2-methoxyphenyl)piperazin-1-yl]-(3-methyltriazol-4-yl)methanone](/img/structure/B7441999.png)
![N-[1-(4-chlorophenyl)-4-methylpyrazol-3-yl]-3-(dimethylamino)azetidine-1-carboxamide](/img/structure/B7442007.png)
![N-ethyl-3-[4-(5-fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-3-oxopropanamide](/img/structure/B7442016.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,4-dihydro-2H-quinolin-3-ol](/img/structure/B7442017.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B7442035.png)
![[1-(2-Methylphenyl)cyclopropyl]-(3-methylsulfonylpyrrolidin-1-yl)methanone](/img/structure/B7442041.png)
![4-[(2-methylphenyl)methyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7442044.png)
![N-[2-(3-hydroxyphenyl)ethyl]-4-(pyrrolidine-1-carbonyl)piperidine-1-carboxamide](/img/structure/B7442050.png)

![3-ethyl-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-3-hydroxyazetidine-1-carboxamide](/img/structure/B7442070.png)
![N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7442076.png)
![2-[[4-(6-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7442092.png)
